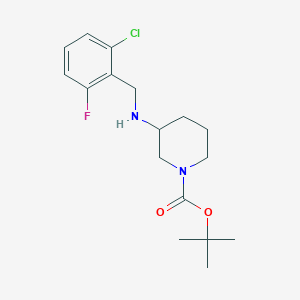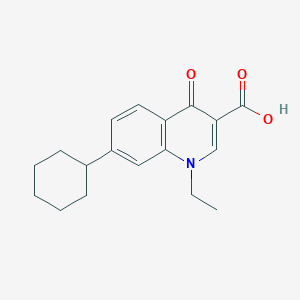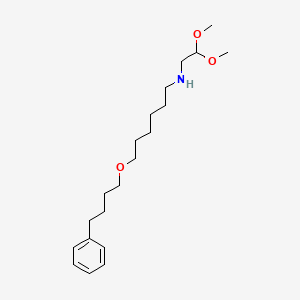
N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine” is a synthetic organic compound that belongs to the class of amines This compound is characterized by its unique structure, which includes a dimethoxyethyl group, a phenylbutoxy group, and a hexan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine” typically involves multiple steps, including the formation of the hexan-1-amine backbone, the introduction of the dimethoxyethyl group, and the attachment of the phenylbutoxy group. Common synthetic routes may include:
Step 1: Formation of the hexan-1-amine backbone through the reaction of hexan-1-ol with ammonia or an amine source.
Step 2: Introduction of the dimethoxyethyl group via a nucleophilic substitution reaction using a suitable dimethoxyethyl halide.
Step 3: Attachment of the phenylbutoxy group through an etherification reaction using phenylbutanol and a suitable activating agent.
Industrial Production Methods
In an industrial setting, the production of “this compound” may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
“N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of “N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine” involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine
- This compound analogs
- Other amine derivatives with similar structural features
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C20H35NO3 |
|---|---|
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine |
InChI |
InChI=1S/C20H35NO3/c1-22-20(23-2)18-21-15-9-3-4-10-16-24-17-11-8-14-19-12-6-5-7-13-19/h5-7,12-13,20-21H,3-4,8-11,14-18H2,1-2H3 |
InChI-Schlüssel |
HDFQPMPHPKFKKM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CNCCCCCCOCCCCC1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


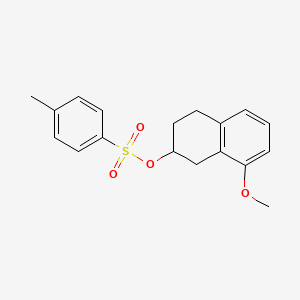

![3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine](/img/structure/B11830851.png)

![N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11830860.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate](/img/structure/B11830901.png)
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-Ethyl-7-hydroxy-17-((R)-4-hydroxybutan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11830903.png)

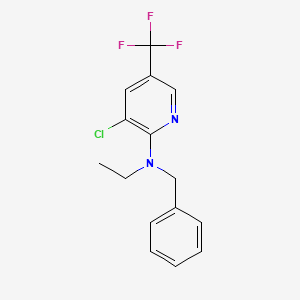
![2-(4-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11830915.png)
![tert-Butyl (3-bromo-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830917.png)
